molecular formula C12H13N3O2 B2376574 (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide CAS No. 2094964-88-0

(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide

Cat. No.: B2376574
CAS No.: 2094964-88-0
M. Wt: 231.255
InChI Key: OZLICCFDABGGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical trials. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, which are essential for the metabolism of cancer cells.

Mechanism of Action

(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide targets the mitochondrial TCA cycle enzymes, specifically pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, this compound disrupts the TCA cycle and reduces the production of ATP in cancer cells. This leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces oxidative stress, disrupts mitochondrial function, and alters the expression of genes involved in cell cycle regulation and apoptosis. This compound also reduces the levels of lactate and glucose in cancer cells, indicating a shift in metabolism from aerobic glycolysis to oxidative phosphorylation.

Advantages and Limitations for Lab Experiments

One of the advantages of (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide is its broad-spectrum anticancer activity. It has been shown to be effective against a wide range of cancer types, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound and its potential interactions with other anticancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in combination with other anticancer therapies.

Synthesis Methods

The synthesis of (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide involves a multistep process that starts with the reaction of 3-acetylpyridine with propylamine to form 3-propylamino-6-acetylpyridine. This intermediate is then reacted with malononitrile to form 3-propylamino-6-(cyanomethyl)pyridine. The final step involves the reaction of 3-propylamino-6-(cyanomethyl)pyridine with ethyl acetoacetate to form this compound.

Scientific Research Applications

(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancer. This compound has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to have synergistic effects when used in combination with other anticancer agents.

Properties

IUPAC Name

(Z)-2-cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-5-14-12(17)10(7-13)6-9-3-4-11(16)15-8-9/h3-4,6,8H,2,5H2,1H3,(H,14,17)(H,15,16)/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLICCFDABGGQG-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=CC1=CNC(=O)C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\C1=CNC(=O)C=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.